

A Comparative Guide to the X-ray Crystal Structures of Halogenated Methoxybenzene Derivatives

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Compound of Interest

Compound Name: 2,3-Difluoro-1-iodo-4-methoxybenzene

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the X-ray crystal structure of 1-iodo-4-methoxybenzene and contrasts it with other halogenated aromatic compounds. While the specific crystal structure for **2,3-Difluoro-1-iodo-4-methoxybenzene** is not publicly available, this guide leverages data from closely related structures to offer insights into the molecular geometry, crystal packing, and intermolecular interactions that are crucial for rational drug design and materials science.

Data Presentation: Crystallographic Data Comparison

The following table summarizes key crystallographic data for 1-iodo-4-methoxybenzene and provides a comparative context with other halogenated compounds. This data is essential for understanding the solid-state properties of these molecules.

Compound	Formula	Crystal System	Space Group	a (Å)	b (Å)	c (Å)	α (°)	β (°)	γ (°)	Ref.
1-Iodo-4-methoxybenzene	C_7H_7IO	Orthorhombic	Pca2 ₁	6.2275	7.2083	16.8213	90	90	90	[1]
4-Iodo-1H-pyrazole	$C_3H_3IN_2$	Orthorhombic	Cmm	6.9383	5.5231	13.077	90	90	90	[2]
1,2,4-Triiodobenzene	$C_6H_3I_3$	-	-	-	-	-	-	-	-	[3]

Experimental Protocols

The determination of crystal structures is a meticulous process involving synthesis, crystallization, and X-ray diffraction analysis. Below are representative experimental protocols gleaned from the synthesis and structural analysis of related halogenated aromatic compounds.

Synthesis of Halogenated Aromatic Compounds

The synthesis of fluorinated and iodinated benzene derivatives often involves multi-step procedures. For instance, the synthesis of meso-2,3-difluoro-1,4-butanediol was achieved in five steps starting from (Z)-1,4-butanediol[4]. Similarly, novel ring-disubstituted 2-methoxyethyl phenylcyanoacrylates, including a 5-iodo-2-methoxy derivative, were synthesized via a piperidine-catalyzed Knoevenagel condensation[5].

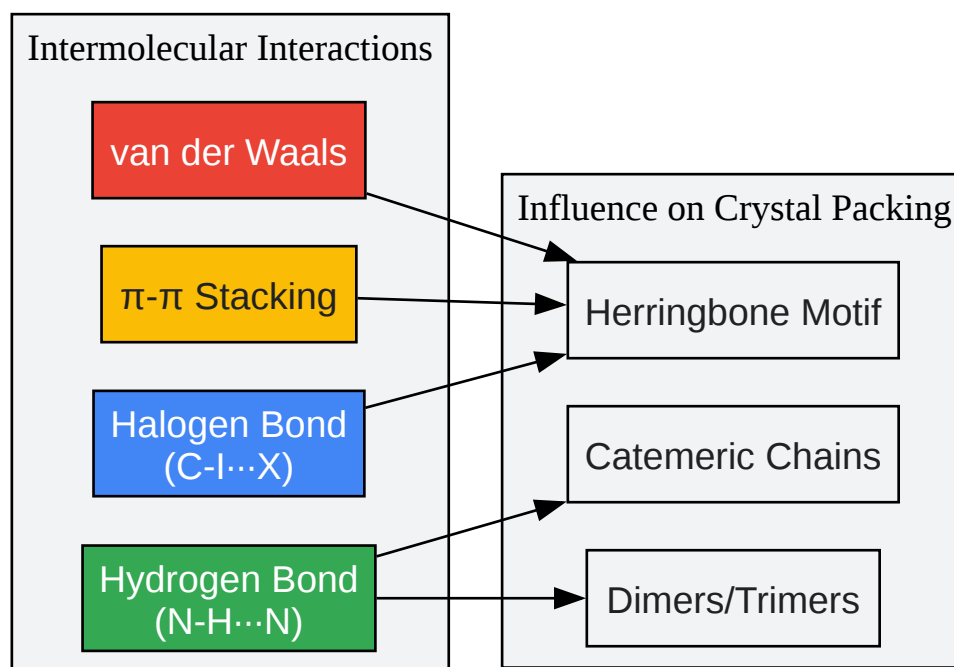
A plausible synthetic route for **2,3-Difluoro-1-iodo-4-methoxybenzene** could involve the iodination of a corresponding difluoro-methoxybenzene precursor.

X-ray Crystallography and Data Collection

A suitable single crystal is selected and mounted on a diffractometer. Data is typically collected at low temperatures (e.g., 172 K) to minimize thermal vibrations.[2][6] Graphite-monochromated Mo-K α radiation ($\lambda = 0.71073 \text{ \AA}$) is commonly used.[2][6] The structure is then solved and refined using established crystallographic software packages.

Visualizing Intermolecular Interactions and Workflows

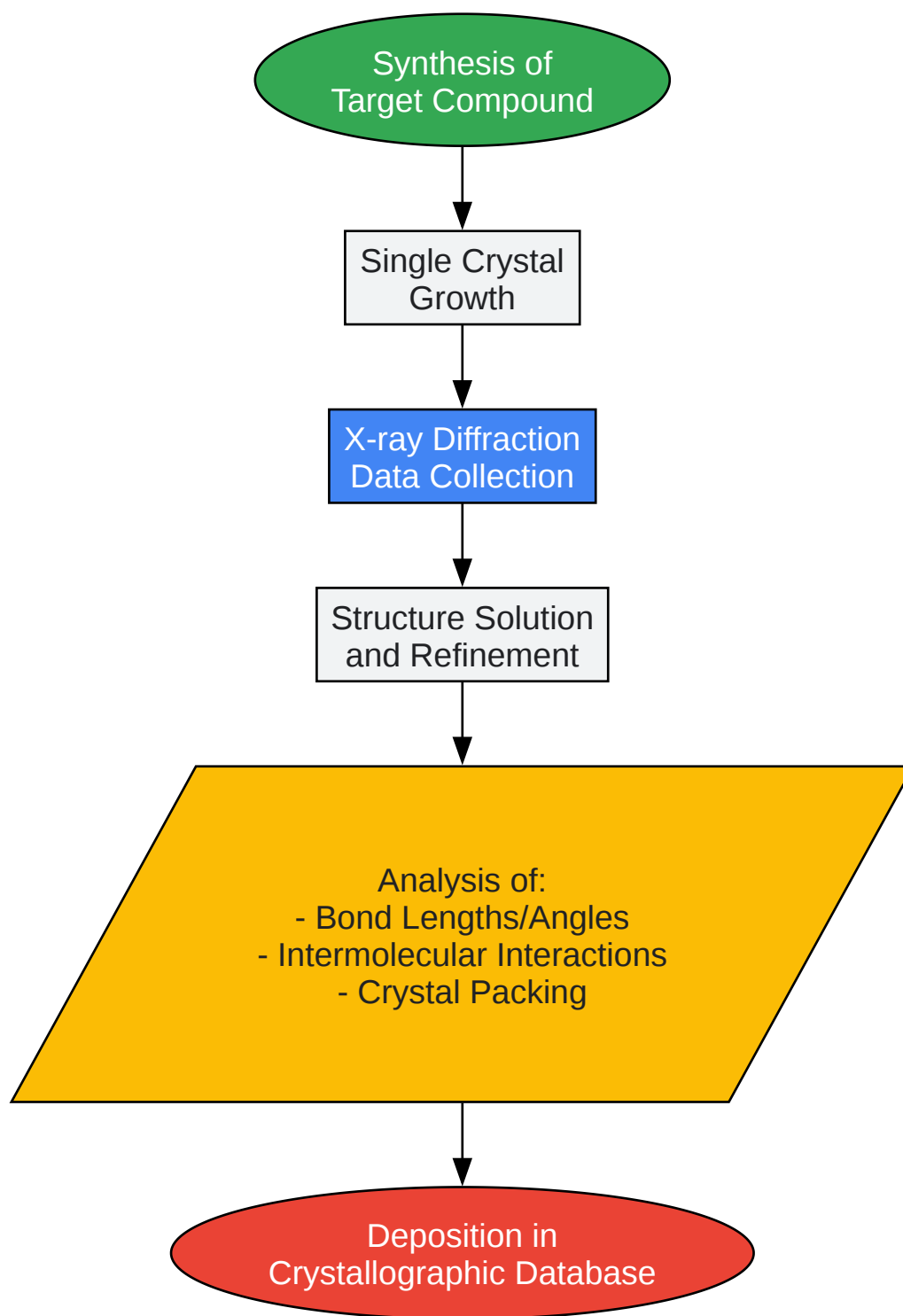
The following diagrams illustrate key concepts in the crystallographic analysis of halogenated compounds, including the prevalent intermolecular forces and a typical experimental workflow.



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Caption: Key intermolecular forces and their influence on crystal packing motifs.

In the solid state, the arrangement of molecules is dictated by a variety of non-covalent interactions. Halogen bonds, where a halogen atom acts as an electrophilic species, are particularly significant in the crystal engineering of iodinated compounds.[7][8][9] These interactions, along with hydrogen bonds and π - π stacking, determine the final crystal lattice. For instance, the crystal structure of 1,2,4-triiodobenzene displays a herringbone motif held together by weak non-bonding $I\cdots I$ interactions.[3] In contrast, 4-iodo-1H-pyrazole forms catemeric chains through $N-H\cdots N$ hydrogen bonds.[2][6]



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Caption: A generalized workflow for X-ray crystal structure determination.

The process begins with the chemical synthesis of the compound of interest, followed by the critical step of growing high-quality single crystals. These crystals are then subjected to X-ray diffraction to obtain a diffraction pattern, which is mathematically processed to solve and refine the crystal structure. The final step involves a detailed analysis of the molecular and supramolecular features of the crystal.

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